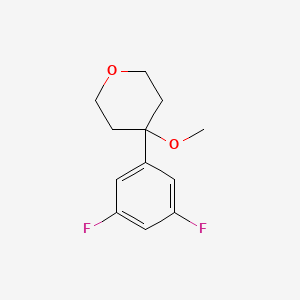
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran is a chemical compound that belongs to the class of tetrahydropyrans This compound is characterized by the presence of a 3,5-difluorophenyl group and a methoxy group attached to a tetrahydro-2H-pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)tetrahydro-4-methoxy-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with a suitable tetrahydropyran precursor under acidic or basic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(3,5-difluorophenyl)tetrahydro-4-methoxy-2H-pyran involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol: A similar compound with a hydroxyl group instead of a methoxy group.
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran: Lacks the methoxy group present in the target compound.
Uniqueness
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran is unique due to the presence of both the 3,5-difluorophenyl group and the methoxy group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
139503-13-2 |
|---|---|
Fórmula molecular |
C12H14F2O2 |
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
4-(3,5-difluorophenyl)-4-methoxyoxane |
InChI |
InChI=1S/C12H14F2O2/c1-15-12(2-4-16-5-3-12)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 |
Clave InChI |
HEABCAMWOVYMHZ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCOCC1)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


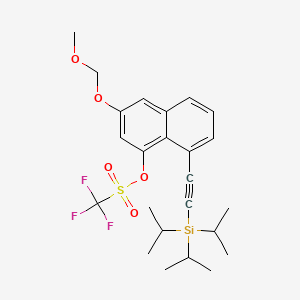
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
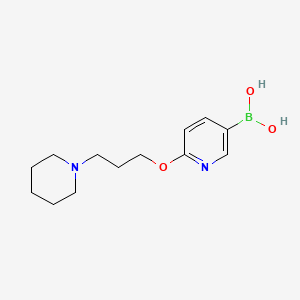
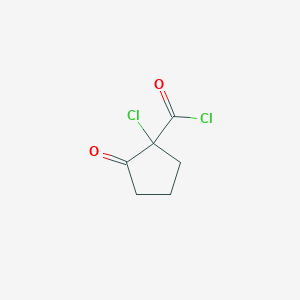
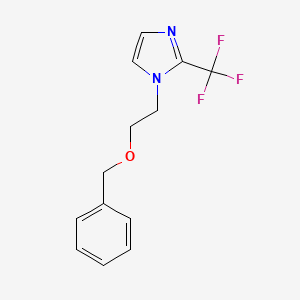
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
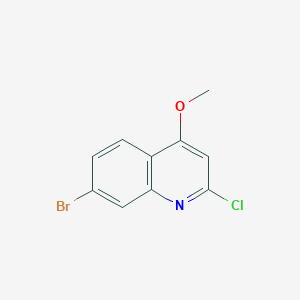
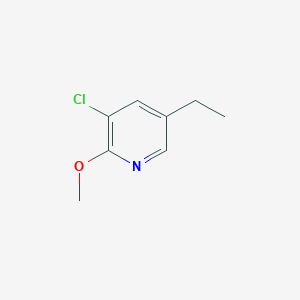
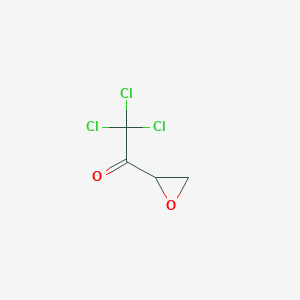
![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
